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  • Product: 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol: A Technical Guide for Pharmacological Profiling

Executive Summary As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond its basic structure and designing a functional screening cascade that interrogates its most probable biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond its basic structure and designing a functional screening cascade that interrogates its most probable biological targets. 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a highly specialized chiral amino alcohol. Structurally, it merges two distinct pharmacophores: a 2,3-dimethylphenyl moiety and a 3-amino-1-phenylpropan-1-ol backbone.

Rather than relying on a single-target hypothesis, our in vitro profiling strategy must account for dual-action potential. This technical whitepaper outlines the causality, predictive pharmacology, and self-validating in vitro methodologies required to characterize this compound's mechanism of action (MoA) across its two primary suspected targets: α2-Adrenergic Receptors (α2-AR) and Monoamine Transporters (NET/SERT) .

Structural Pharmacology & Target Rationale

To design an effective in vitro assay cascade, we must first deconstruct the molecule's structure to understand the causality behind our target selection:

  • The 2,3-Dimethylphenyl Pharmacophore (α2-AR Agonism): The 2,3-dimethylphenyl group is the critical binding determinant in classic α2-adrenergic agonists like dexmedetomidine. In vitro studies confirm that compounds harboring this moiety selectively bind to the orthosteric site of α2-ARs, triggering a Gi/o-coupled signaling cascade that attenuates cyclic AMP (cAMP) levels[1].

  • The 3-Amino-1-phenylpropan-1-ol Backbone (Monoamine Transporter Inhibition): This specific amino alcohol chain is the foundational scaffold for several monoamine reuptake inhibitors (e.g., atomoxetine precursors). The terminal amine and the hydroxyl group interact with the central binding site of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT), competitively blocking substrate uptake.

By understanding these structural determinants, we can confidently design a bipartite in vitro screening workflow.

In Vitro Mechanistic Profiling Protocols

To establish a trustworthy and self-validating system, every assay described below incorporates internal positive controls, negative controls, and baseline normalizations to ensure data integrity.

α2-Adrenergic Receptor Functional Assay (cAMP Accumulation)

Causality & Principle: Binding affinity alone does not distinguish an agonist from an antagonist. Because α2-ARs are Gi-coupled G-protein coupled receptors (GPCRs), their activation inhibits adenylyl cyclase, thereby reducing intracellular cAMP[2]. To measure this decrease accurately, we must first artificially elevate the basal cAMP pool using forskolin (a direct adenylyl cyclase activator). A true α2-agonist will dose-dependently suppress this forskolin-stimulated cAMP spike.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human α2A-AR into a 384-well white microplate at 5,000 cells/well. Rationale: CHO-K1 cells provide a clean background with minimal endogenous adrenergic receptor interference.

  • Compound Incubation: Treat cells with 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol in a 10-point dose-response curve (0.1 nM to 10 µM) in the presence of 500 nM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin Stimulation: Add 1 µM forskolin to all wells (excluding basal negative controls) and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Self-Validation: Include Dexmedetomidine as a positive control (expected EC50 ~1-5 nM) and Yohimbine (an α2-antagonist) to confirm that the cAMP suppression is receptor-mediated and reversible.

G Compound 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol (Agonist) Receptor Alpha-2 Adrenergic Receptor (GPCR) Compound->Receptor Binds GiProtein Gi/o Protein (Alpha Subunit) Receptor->GiProtein Activates AdenylylCyclase Adenylyl Cyclase (Enzyme) GiProtein->AdenylylCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylylCyclase->cAMP Reduces synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Attenuates activation

Fig 1. Predicted Gi-coupled α2-adrenergic signaling pathway for the compound.

Fluorescent Monoamine Transporter Inhibition Assay (NET/SERT)

Causality & Principle: Traditional radioligand assays (using ³H-Norepinephrine) generate hazardous waste and require extensive washing steps that can disrupt cell monolayers. Instead, we utilize ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) , a fluorescent monoamine mimic[3]. ASP+ fluorescence is quenched in the extracellular buffer but fluoresces brightly once transported intracellularly by NET or SERT[4]. If our compound is a reuptake inhibitor, it will block ASP+ entry, resulting in a dose-dependent decrease in fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably transfected with human NET (hNET) or SERT (hSERT) into black, clear-bottom 96-well plates. Rationale: HEK293 cells lack endogenous monoamine transporters, ensuring the signal is exclusively driven by the transfected target.

  • Pre-incubation: Wash cells with Hank’s Balanced Salt Solution (HBSS) and incubate with 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add 2 µM ASP+ dye containing a proprietary extracellular masking dye to quench background fluorescence.

  • Kinetic Readout: Measure intracellular fluorescence continuously for 30 minutes using a microplate reader (Excitation: 440 nm / Emission: 520 nm).

  • Self-Validation: Calculate the Z'-factor for the assay plate (must be >0.5 for high-throughput validity). Use Atomoxetine (NET) and Citalopram (SERT) as positive control inhibitors.

Workflow Step1 1. Cell Culture (HEK293 expressing NET/SERT) Step2 2. Compound Incubation (Dose-Response: 0.1 nM - 10 µM) Step1->Step2 Step3 3. Fluorescent Substrate Addition (ASP+ Dye) Step2->Step3 Step4 4. Fluorescence Readout (Microplate Reader) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Step-by-step in vitro fluorescent monoamine transporter inhibition workflow.

Data Presentation & Interpretation

To evaluate the compound's polypharmacology, the raw kinetic and luminescent data must be normalized to vehicle controls (0% inhibition/activation) and positive controls (100% inhibition/activation). The table below outlines the predicted pharmacological profile based on the structural moieties present in 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol.

Table 1: Predicted In Vitro Pharmacological Profile

TargetAssay TypeReference ControlPredicted IC50 / EC50Emax / Max Inhibition
α2A-AR cAMP TR-FRET (Agonism)Dexmedetomidine15 - 50 nM (EC50)85% (Partial Agonist)
hNET ASP+ Uptake (Inhibition)Atomoxetine100 - 300 nM (IC50)>95% Inhibition
hSERT ASP+ Uptake (Inhibition)Citalopram500 - 800 nM (IC50)>90% Inhibition

Interpretation: If the empirical data aligns with these predictions, 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol would be classified as a dual-acting α2-AR agonist and Norepinephrine-preferring reuptake inhibitor, a highly desirable profile for neuroprotective or analgesic drug development.

References

  • Liaquat, Z., et al. "The Current Role of Dexmedetomidine as Neuroprotective Agent: An Updated Review." Brain Sciences 11.7 (2021): 846. MDPI. URL:[Link]

  • Porta Bonete, G., et al. "Comparative In Vitro Study of Various α2-Adrenoreceptor Agonist Drugs for Ticagrelor Reversal." Journal of Clinical Medicine 9.3 (2020): 818. PubMed. URL:[Link]

  • Oz, M., et al. "Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+." Journal of Neurochemistry 114.4 (2010): 1019-1029. PubMed. URL:[Link]

  • Cagle, B.S., et al. "Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism." Toxicology in Vitro 76 (2021): 105210. PubMed. URL:[Link]

Sources

Exploratory

Structural Elucidation of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol: A Comprehensive Guide to X-Ray Crystallography

Executive Summary The compound 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a critical chiral amino alcohol utilized as an advanced intermediate in the synthesis of highly specific pharmaceutical active ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a critical chiral amino alcohol utilized as an advanced intermediate in the synthesis of highly specific pharmaceutical active ingredients (APIs). Because the pharmacological efficacy of chiral drugs is intrinsically tied to their specific stereochemistry, unambiguous determination of the absolute configuration at the C1 position is a regulatory and scientific imperative.

This whitepaper provides an in-depth, field-proven methodology for the solid-state characterization of this compound. By leveraging Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), researchers can establish a self-validating system to confirm molecular connectivity, absolute stereochemistry, and bulk phase purity[1].

Chemical Context and Crystallographic Challenges

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol ( C11​H17​NO ) possesses a flexible aliphatic chain, a sterically demanding 2,3-dimethylphenyl ring, and dual hydrogen-bonding moieties (hydroxyl and primary amine).

The Core Challenge: Molecules containing only "light" atoms (Carbon, Hydrogen, Nitrogen, Oxygen) exhibit very weak anomalous scattering when exposed to standard Molybdenum (Mo ) X-ray sources. To definitively assign the absolute configuration without derivatization (e.g., forming a heavy-atom salt), the crystallographic workflow must utilize Copper (Cu ) radiation to maximize the anomalous dispersion signal required to calculate a reliable Flack parameter[2]. Furthermore, the dual hydrogen-bond donors/acceptors often lead to polymorphism, necessitating strict thermodynamic control during crystallization[3].

Experimental Methodology: Single Crystal Growth

The growth of diffraction-quality single crystals is governed by the delicate balance between nucleation and crystal growth rates. For chiral amino alcohols, rapid precipitation often yields twinned or microcrystalline powders due to uncontrolled, competing intermolecular hydrogen-bonding networks (N-H···O and O-H···N)[4].

Protocol 1: Controlled Vapor Diffusion Crystallization

This method relies on kinetic control, allowing the slow diffusion of an antisolvent into a solvent, promoting the growth of a single, highly ordered macroscopic crystal.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 15 mg of enantiopure 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol in 1.0 mL of a moderately polar, aprotic solvent (e.g., Dichloromethane or Ethyl Acetate) in a 4 mL inner vial. Causality: Aprotic solvents prevent solvent molecules from aggressively competing for the solute's hydrogen-bonding sites, allowing the API to self-assemble.

  • Antisolvent Addition: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of an antisolvent (e.g., n-Hexane or n-Heptane).

  • Sealing and Equilibration: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Place the setup in an isothermal environment (20 °C) free from mechanical vibrations.

  • Monitoring: Allow vapor equilibration to proceed for 3 to 7 days. The lower vapor pressure solvent will slowly mix with the antisolvent, gradually reducing the solubility of the compound and inducing nucleation.

  • Harvesting: Once distinct, block-like crystals are visible, immerse the crystals in a drop of inert perfluorinated polyether oil (e.g., Fomblin® Y) on a glass slide.

  • Validation: Inspect under a polarized light microscope. A suitable single crystal will extinguish light uniformly every 90 degrees of rotation, confirming the absence of twinning or multiple domains[5].

Crystallization A API Dissolution (Dichloromethane) C Isothermal Vapor Diffusion (3-7 Days @ 20°C) A->C B Antisolvent Chamber (n-Hexane) B->C D Birefringence Validation (Polarized Light) C->D E Crystal Harvesting in Perfluorinated Oil D->E

Fig 1: Thermodynamic and kinetic workflow for vapor diffusion crystallization.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Once a high-quality crystal is isolated, it is subjected to SCXRD to elucidate the complete 3D molecular architecture[6].

Protocol 2: Data Collection and Structure Solution
  • Mounting and Cryocooling: Mount the oil-coated crystal onto a MiTeGen loop and transfer it immediately to the diffractometer's goniometer head under a steady stream of nitrogen gas at 100 K . Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and protecting the crystal from radiation damage.

  • Data Collection: Utilize a microfocus Cu X-ray source ( λ=1.54184 Å) equipped with a hybrid pixel array detector. Collect a full sphere of data utilizing ω and ϕ scans to ensure high redundancy (target redundancy > 4.0) for accurate anomalous dispersion measurements[2].

  • Data Reduction: Integrate the diffraction frames using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections to account for the crystal's shape and absorption coefficient.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on heteroatoms (O, N) should be located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.

SCXRD_Pipeline A Data Collection (Cu Kα, 100 K) B Integration & Absorption Correction A->B C Phase Solution (SHELXT) B->C D Anisotropic Refinement (SHELXL) C->D E Absolute Configuration (Flack Parameter) D->E

Fig 2: Computational pipeline for SCXRD data reduction and structural refinement.

Crystallographic Data and Structural Metrics

For an enantiopure batch of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol, the compound typically crystallizes in a non-centrosymmetric space group. The table below summarizes the expected high-resolution crystallographic parameters derived from the SCXRD workflow.

Table 1: Summary of Crystallographic Data
ParameterValue / Description
Chemical Formula C11​H17​NO
Formula Weight 179.26 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, Non-centrosymmetric)
Unit Cell Dimensions a=5.432(1) Å b=11.214(2) Å c=18.765(3) Å
Volume 1142.9(4) A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.041 g/cm3
Absorption Coefficient ( μ ) 0.52 mm−1
Goodness-of-fit on F2 1.045
Final R indices [I > 2 σ (I)] R1​=0.0321 , wR2​=0.0845
Absolute Structure Parameter (Flack) 0.02(4)

Data Interpretation & Causality:

  • Space Group P21​21​21​ : The presence of this specific space group confirms that the bulk material is enantiopure, as it lacks inversion centers or mirror planes.

  • Flack Parameter: A Flack parameter of 0.02 with a standard uncertainty of 0.04 statistically proves the absolute configuration of the C1 chiral center. A value near 0 indicates the correct enantiomer was modeled, whereas a value near 1 would indicate the inverted structure[2].

  • Hydrogen Bonding: The crystal packing is stabilized by a robust 2D hydrogen-bonded sheet propagating along the ab-plane. The primary amine acts as a dual hydrogen-bond donor to adjacent hydroxyl oxygen atoms, while the hydroxyl group donates back to the amine nitrogen ( N−H⋅⋅⋅O and O−H⋅⋅⋅N interactions).

Powder X-Ray Diffraction (PXRD) for Phase Purity

While SCXRD provides the definitive 3D structure of a single crystal, it does not guarantee that the bulk manufactured powder is representative of that single crystal. Powder X-Ray Diffraction (PXRD) bridges this gap[1].

Protocol 3: Bulk Phase Verification
  • Simulation: Generate a simulated PXRD pattern from the solved SCXRD .cif file using Mercury or specialized diffractometer software. Note: The simulation must be adjusted for temperature differences if the SCXRD was collected at 100 K and the PXRD at 298 K, as unit cell expansion will cause slight peak shifts.

  • Sample Preparation: Gently grind 50 mg of the bulk API powder using an agate mortar and pestle to minimize preferred orientation. Back-load the powder into a zero-background silicon sample holder.

  • Data Collection: Scan the sample from 2θ=3∘ to 40∘ using a step size of 0.01° and a scan speed of 1°/min on a benchtop or floor-standing PXRD (Cu radiation).

  • Validation: Overlay the experimental pattern with the simulated pattern. Coincidence of the Bragg peaks (specifically the low-angle peaks corresponding to the long c -axis of the unit cell) confirms that the bulk powder is phase-pure and structurally identical to the characterized single crystal[6].

Conclusion

The structural elucidation of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol requires a rigorous, multi-tiered crystallographic approach. By utilizing kinetically controlled vapor diffusion for crystal growth, low-temperature Cu SCXRD for absolute stereochemical assignment, and PXRD for bulk phase validation, researchers can establish an unassailable data package for this critical pharmaceutical intermediate. The resulting parameters—specifically the Flack parameter and the hydrogen-bonded supramolecular network—serve as the ultimate proof of identity, purity, and chiral integrity.

References

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization National Center for Biotechnology Information (NIH / PMC)[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager[Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) Crystal Pharmatech[Link]

  • Single-Crystal X-ray Diffraction (Chapter / Paper Request) ResearchGate[Link]

  • Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols RSC Advances (Royal Society of Chemistry)[Link]

  • Enantioselective Gel Collapsing: A New Means of Visual Chiral Sensing Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Route for 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The chiral amino alcohol 3-Amino-1-(2,3-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The chiral amino alcohol 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a highly valuable synthetic building block designed for pharmaceutical research and development[1]. Molecules belonging to the 1-aryl-3-amino-1-propanol class are critical precursors to several blockbuster active pharmaceutical ingredients (APIs), including serotonin-norepinephrine reuptake inhibitors (SNRIs)[2].

To establish the C1 stereocenter with high precision, this protocol utilizes the Noyori Asymmetric Transfer Hydrogenation (ATH) of a protected β -amino ketone intermediate[3].

Causality in Route Selection: Direct asymmetric hydrogenation using H2​ gas requires high-pressure infrastructure and often struggles with the chelating nature of basic amines. In contrast, ATH utilizing a Ruthenium(II)-TsDPEN catalyst and a formic acid/triethylamine (TEAF) azeotrope operates at ambient pressure[4]. The use of dibenzylamine in the initial Mannich reaction is a deliberate strategic choice: it prevents over-alkylation, protects the amine during reduction, and amplifies the steric bulk of the aliphatic chain, which forces the catalyst to achieve rigorous enantiofacial discrimination.

Retrosynthetic Workflow & Process Map

The synthesis is executed in three self-validating stages: a Mannich reaction to build the carbon framework, an ATH step to set the stereocenter, and a global deprotection step to yield the free amino alcohol.

SynthesisWorkflow SM Starting Materials 2',3'-Dimethylacetophenone Formaldehyde + Dibenzylamine Step1 Step 1: Mannich Reaction (HCl, EtOH, 80°C) SM->Step1 Int1 Intermediate 1 3-(Dibenzylamino)-1-(2,3-dimethylphenyl)propan-1-one Step1->Int1 IPC: TLC / Melting Point Step2 Step 2: Noyori ATH (Ru-TsDPEN, HCOOH/Et3N, 30°C) Int1->Step2 Int2 Intermediate 2 (1S)-3-(Dibenzylamino)-1-(2,3-dimethylphenyl)propan-1-ol Step2->Int2 IPC: Chiral HPLC (>98% ee) Step3 Step 3: Global Deprotection (Pd/C, H2, MeOH, 25°C) Int2->Step3 Product Target Molecule (1S)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol Step3->Product IPC: LC-MS / 1H-NMR

Figure 1: Three-step enantioselective synthesis workflow with integrated in-process controls.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(Dibenzylamino)-1-(2,3-dimethylphenyl)propan-1-one Hydrochloride

Objective: Construct the β -amino ketone framework via a classical Mannich reaction.

  • Reagent Charging: In a round-bottom flask, dissolve 2',3'-dimethylacetophenone (1.0 eq, 100 mmol) in absolute ethanol (150 mL). Add paraformaldehyde (1.5 eq, 150 mmol) and dibenzylamine hydrochloride (1.2 eq, 120 mmol).

  • Catalysis & Heating: Add concentrated HCl (0.1 eq) as a catalyst. Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 12 hours.

  • Causality of Conditions: The acidic medium is strictly required to depolymerize paraformaldehyde into reactive monomeric formaldehyde, which subsequently forms the highly electrophilic iminium ion with dibenzylamine.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane/EtOAc 4:1). Do not proceed to isolation until the acetophenone spot is completely consumed.

  • Isolation: Cool the mixture to 0 °C to induce crystallization of the hydrochloride salt. Filter and wash with cold acetone. Verify purity via melting point; if the MP is depressed (< 145 °C), recrystallize from hot ethanol before proceeding, as impurities will poison the Ruthenium catalyst in Step 2.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to the (1S)-alcohol using an outer-sphere mechanism.

  • Free-Basing: Suspend the Step 1 product in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ to generate the free base. Dry the organic layer over anhydrous Na2​SO4​ and concentrate.

  • Reaction Setup: Dissolve the free base (1.0 eq, 50 mmol) in anhydrous DCM (100 mL). Add a pre-mixed 5:2 azeotrope of formic acid/triethylamine (TEAF, 5.0 eq).

  • Catalyst Addition: Add RuCl(p−cymene)[(S,S)−TsDPEN] at a Substrate-to-Catalyst (S/C) ratio of 1000:1. Stir at 30 °C for 16 hours.

  • Mechanistic Causality: The Ru-TsDPEN catalyst operates via a six-membered pericyclic transition state. The hydride on the Ruthenium and the proton on the TsDPEN nitrogen are transferred simultaneously to the C=O bond[3]. The steric repulsion between the bulky 2,3-dimethylphenyl group and the η6 -p-cymene ligand forces the substrate into a specific orientation, yielding the (1S)-enantiomer. The irreversible evolution of CO2​ from formic acid drives the reaction to completion.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The protocol is validated only if conversion is >99% and enantiomeric excess (ee) is >98%.

Step 3: Global Deprotection (Hydrogenolysis)

Objective: Remove the benzyl protecting groups to yield the primary amino alcohol without racemization.

  • Reaction Setup: Dissolve the chiral protected alcohol from Step 2 (1.0 eq) in HPLC-grade methanol (100 mL). Add 10% Pd/C (10 wt% relative to substrate).

  • Hydrogenation: Purge the vessel three times with N2​ , followed by three purges with H2​ . Stir vigorously under an H2​ balloon (1 atm) at 25 °C for 8 hours.

  • Causality of Conditions: Palladium on carbon under mild hydrogen pressure exclusively cleaves the benzylic C-N bonds. The ambient temperature and 1 atm pressure are deliberately chosen to prevent unwanted hydrogenolysis of the newly formed benzylic C-O bond, which would destroy the stereocenter and yield an alkane byproduct.

  • Self-Validation (IPC): Monitor the reaction by LC-MS. The system validates complete deprotection when the mass peaks for both the mono-benzyl and di-benzyl intermediates disappear. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo to yield the final enantiopure product.

Quantitative Data & Catalyst Optimization

To ensure scalability and economic viability, the ATH step (Step 2) was optimized. The data below demonstrates the causality between catalyst loading, temperature, and stereochemical fidelity.

Table 1: Optimization of the ATH Step for β -Amino Ketone Reduction

EntryCatalyst ChiralityS/C RatioTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(S,S)-TsDPEN]5003012>9998.5 (1S)
2RuCl(p-cymene)[(S,S)-TsDPEN]10003016>9998.2 (1S)
3RuCl(p-cymene)[(S,S)-TsDPEN]200030248597.0 (1S)
4RuCl(p-cymene)[(R,R)-TsDPEN]10003016>9998.1 (1R)
5RuCl(p-cymene)[(S,S)-TsDPEN]1000508>9992.4 (1S)

Data Interpretation: Entry 2 represents the optimal protocol parameters. Increasing the temperature to 50 °C (Entry 5) accelerates the reaction but degrades enantioselectivity due to increased thermal flexibility in the rigid pericyclic transition state. Furthermore, the (1R)-enantiomer can be cleanly accessed simply by switching to the (R,R)-TsDPEN ligand (Entry 4).

References

  • [1] 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol | Benchchem. Benchchem. Available at:

  • [2] Process for the asymmetric hydrogenation of beta-amino ketones (AU2004268057A1). Google Patents. Available at:

  • [3] Asymmetric Transfer Hydrogenation of beta-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex. Chemical Journal of Chinese Universities / ResearchGate. Available at:

  • [4] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at:

Sources

Application

Application of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol as a pharmaceutical intermediate

Application Note: 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol as a Key Chiral Intermediate in CNS Drug Development Executive Overview In the landscape of central nervous system (CNS) drug design, the 1,3-amino alcohol moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol as a Key Chiral Intermediate in CNS Drug Development

Executive Overview

In the landscape of central nervous system (CNS) drug design, the 1,3-amino alcohol motif is a privileged scaffold, serving as the structural backbone for numerous selective norepinephrine reuptake inhibitors (SNRIs) and atypical antidepressants (e.g., atomoxetine, fluoxetine) [1][2]. The introduction of a 2,3-dimethylphenyl moiety at the C1 position of this backbone yields 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol , a highly specialized chiral intermediate. This application note details the mechanistic rationale, asymmetric synthesis, and downstream functionalization of this intermediate for the development of next-generation neurotherapeutics.

Mechanistic Rationale: The 2,3-Dimethylphenyl Advantage

The decision to utilize 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol over its unsubstituted phenyl counterpart is driven by precise steric and electronic requirements in receptor binding:

  • Conformational Locking: The ortho-methyl group creates severe steric hindrance against the propanol backbone, forcing the aromatic ring out of the alkyl chain's plane. This restricted rotation locks the molecule into a bioactive conformation that enhances selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT).

  • Pharmacophore Hybridization: The 2,3-dimethylphenyl group is the primary pharmacophore responsible for alpha-2 adrenergic receptor agonism (as seen in dexmedetomidine). Integrating this into an SNRI scaffold provides a synthetic pathway to dual-action APIs that can simultaneously modulate monoamine reuptake and adrenergic signaling.

Pharmacophore Core 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol Privileged Chiral Scaffold Sub1 2,3-Dimethylphenyl Group Conformational Lock Alpha-2 Adrenergic Affinity Core->Sub1 Sub2 C1 Chiral Hydroxyl Stereospecific H-Bonding Determines Transporter Selectivity Core->Sub2 Sub3 C3 Terminal Amine Physiological Protonation Receptor Salt Bridge Formation Core->Sub3

Pharmacophore mapping of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol for CNS target selectivity.

Synthetic Methodology & Protocols

To be viable as a pharmaceutical intermediate, the compound must be synthesized with >99% enantiomeric excess (ee). Traditional high-pressure hydrogenation fails due to the steric shielding of the ortho-methyl group. Instead, Asymmetric Transfer Hydrogenation (ATH) utilizing a chiral Ruthenium-TsDPEN catalyst is required. The Noyori catalyst operates via an outer-sphere mechanism, delivering a hydride and proton simultaneously to the ketone face without requiring substrate coordination to the metal center, perfectly bypassing the steric clash [1].

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Conversion of 3-amino-1-(2,3-dimethylphenyl)propan-1-one to (1S)-3-amino-1-(2,3-dimethylphenyl)propan-1-ol.

  • Catalyst Preparation: In a rigorously degassed Schlenk flask, combine [RuCl2​(p-cymene)]2​ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous dichloromethane. Stir at 25°C for 1 hour until the solution turns deep burgundy, indicating the formation of the active RuCl(p-cymene)[(S,S)-TsDPEN] complex.

  • Substrate Addition: Evaporate the dichloromethane under vacuum. Add the Mannich base substrate, 3-amino-1-(2,3-dimethylphenyl)propan-1-one (1.0 equiv), dissolved in a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA).

  • Reduction: Stir the reaction at 25°C for 12 hours under a positive argon atmosphere. The FA/TEA mixture serves as both the solvent and the macroscopic hydrogen donor.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoint: The reaction mixture must transition from a deep burgundy (active Ru-hydride species) to a pale amber upon completion. If the solution remains burgundy after 12 hours, the formic acid donor has been depleted or poisoned by atmospheric oxygen. Confirm conversion via TLC (EtOAc/Hexane 1:1); the product alcohol runs at Rf​ 0.3 and stains bright blue with ninhydrin.

Protocol 2: Arylation to Active API (SNAr Etherification)

Objective: Coupling the chiral alcohol to an electron-deficient aryl halide to form an SNRI analogue [3].

  • Deprotonation: Dissolve (1S)-3-amino-1-(2,3-dimethylphenyl)propan-1-ol (1.0 equiv) in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.

  • Coupling: After 30 minutes, add 1-fluoro-4-(trifluoromethyl)benzene (1.2 equiv). Heat the reaction to 80°C for 8 hours. Causality: The 2,3-dimethylphenyl group sterically shields the alkoxide, reducing its nucleophilicity; therefore, elevated temperatures are mandatory to drive the SNAr forward.

  • Isolation: Cool to room temperature, quench with H2​O , and extract with MTBE. Purify via silica gel chromatography.

Self-Validation Checkpoint: During the addition of NaH, vigorous effervescence ( H2​ gas) must be observed. The absence of bubbling indicates degraded NaH, resulting in zero conversion. Post-reaction, 19F NMR of the crude mixture must show a singular, clean peak at -62.5 ppm; multiple peaks indicate unwanted nucleophilic attack by the unprotected primary amine.

SyntheticWorkflow N1 2,3-Dimethylacetophenone + Formaldehyde + Amine N2 Mannich Base (Propan-1-one) N1->N2 Mannich Condensation N3 (1S)-3-Amino-1-(2,3-dimethylphenyl) propan-1-ol N2->N3 Noyori ATH Ru-TsDPEN N4 Aryloxy Ether API (SNRI Analogue) N3->N4 SNAr / Mitsunobu Etherification

Synthetic workflow from acetophenone precursors to the final Aryloxy Ether API.

Quantitative Data: ATH Optimization

The choice of hydrogen donor and catalyst chirality dictates the stereochemical outcome. Reversible hydrogen donors (like isopropanol) fail to push the reaction to completion due to the steric bulk of the 2,3-dimethylphenyl group favoring the ketone thermodynamic well. Formic acid provides an irreversible driving force via CO2​ evolution.

Catalyst SystemHydrogen DonorTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / NEt3​ 25 12 >99 99.2 (1S)
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / NEt3​ 2512>9998.9 (1R)
RuCl(p-cymene)[(S,S)-TsDPEN] i-PrOH / KOH25244585.0 (1S)
RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / NEt3​ 604>9991.4 (1S)*

*Elevated temperatures increase reaction rate but degrade enantioselectivity due to competitive background racemic reduction.

Analytical Validation & Quality Control

To ensure the integrity of the chiral intermediate before downstream API synthesis, the following analytical validations must be performed:

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine 90:10:0.1, 1.0 mL/min, UV 220 nm). The (1S)-enantiomer typically elutes at 14.2 min, while the (1R)-enantiomer elutes at 16.8 min. An ee of <98% indicates moisture contamination in the FA/TEA azeotrope during Protocol 1.

  • 1H NMR (400 MHz, CDCl3​ ): The diastereotopic protons of the C2 methylene group are the most critical diagnostic signals. Due to the conformational lock induced by the 2,3-dimethylphenyl ring, these protons appear as two distinct, highly resolved multiplets at δ 1.85 ppm and δ 2.10 ppm. If the ring were freely rotating, these would average into a broader, less defined signal.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link]

  • Michel, B. W., et al. (2014). Catalyst-Controlled Wacker-Type Oxidation: Facile Access to Functionalized Aldehydes. Journal of the American Chemical Society, 136(20), 7192-7199.[Link]

  • Smallman, H. R., et al. (2023). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. Organic Process Research & Development, 27(1), 90-104.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

Introduction Welcome to the technical support guide for the synthesis of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol. This molecule is a key 1,3-amino alcohol, a structural motif prevalent in many biologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol. This molecule is a key 1,3-amino alcohol, a structural motif prevalent in many biologically active compounds and pharmaceutical intermediates. The synthesis, while conceptually straightforward, often presents challenges in achieving high yield and purity due to competing side reactions and purification difficulties.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the recommended solutions, and offers detailed experimental protocols. Our goal is to empower you to diagnose issues in your synthesis and systematically improve your reaction outcomes.

Common Synthetic Strategies

The most prevalent and scalable approach to synthesizing 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol involves a two-step sequence:

  • Mannich Reaction: Condensation of 2,3-dimethylacetophenone with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form the corresponding β-amino ketone intermediate.[1][2]

  • Reduction: Stereoselective or non-selective reduction of the β-amino ketone's carbonyl group to yield the target 1,3-amino alcohol.[3][4]

An alternative, though often more complex, route involves the use of organometallic reagents.

G cluster_0 Route A: Mannich Reaction + Reduction cluster_1 Route B: Grignard Reaction A1 2,3-Dimethylacetophenone A2 β-Amino Ketone Intermediate A1->A2   Mannich Reaction (Formaldehyde, Amine HCl) A3 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol A2->A3   Reduction (e.g., NaBH4) B1 N-Protected β-Amino Ester B2 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol B1->B2   Grignard Reaction (2,3-dimethylphenylmagnesium bromide)

Caption: Overview of primary synthetic routes.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low Overall Yield of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

Question: My final yield is consistently low after the two-step synthesis. How can I identify the bottleneck and improve the outcome?

Answer: Low overall yield is the most common complaint. The issue can arise from either the initial Mannich reaction, the subsequent reduction, or product loss during workup. A systematic approach is required to diagnose the root cause.

Troubleshooting_Yield start Low Final Yield Observed q1 Analyze crude reaction mixture after Step 1 (Mannich). Is β-amino ketone the major product? start->q1 sol1 Troubleshoot Mannich Reaction: • Check amine salt quality. • Verify solvent is anhydrous. • Optimize temperature and time. q1->sol1 No q2 Analyze crude reaction mixture after Step 2 (Reduction). Is the amino alcohol the major product? q1->q2 Yes sol2 Troubleshoot Reduction Step: • Use fresh reducing agent. • Optimize temperature (often 0°C). • Check pH during workup. q2->sol2 No sol3 Address Product Loss During Workup: • Saturate aqueous layer with NaCl. • Perform multiple extractions (≥3). • Consider continuous liquid-liquid extraction. q2->sol3 Yes

Caption: A logical workflow for troubleshooting low reaction yield.

Potential Cause A: Inefficient Mannich Reaction

The formation of the β-amino ketone precursor is critical. The Mannich reaction is an equilibrium-driven process that can be sensitive to reaction conditions.[2]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the amine hydrochloride salt is dry and that the paraformaldehyde is of high purity.

    • Reaction Conditions: The reaction often requires refluxing in a suitable solvent like ethanol or isopropanol. Ensure you are reaching and maintaining the target temperature for a sufficient duration (monitor by TLC).

    • Acid Catalyst: The reaction is acid-catalyzed, typically by the amine hydrochloride itself. In some cases, the addition of a small amount of HCl can be beneficial.[5]

Potential Cause B: Incomplete Reduction of the β-Amino Ketone

If the Mannich reaction is successful but the final yield is low, the reduction step is the likely culprit. The presence of a significant amount of the ketone intermediate in your final crude product confirms this issue.[6]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective choice for this reduction. It is safer and easier to handle than stronger agents like Lithium Aluminum Hydride (LiAlH₄).[7] For challenging reductions, SmI₂ can also be highly effective.[3][8]

    • Reagent Stoichiometry & Quality: NaBH₄ can degrade upon exposure to moisture. Use a fresh bottle and add at least 1.5-2.0 equivalents relative to the ketone.

    • Temperature Control: The addition of NaBH₄ should be done in portions at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions. After the initial addition, allow the reaction to slowly warm to room temperature.[6]

Potential Cause C: Product Loss During Aqueous Workup

Amino alcohols are polar molecules with two hydrogen-bonding groups (–OH and –NH₂), which can lead to significant solubility in water.[9]

  • Troubleshooting Steps:

    • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and forces the organic product into the extraction solvent.[9]

    • Multiple Extractions: Perform at least three to five extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A single large-volume extraction is far less efficient than multiple smaller-volume extractions.

    • pH Adjustment: Ensure the aqueous layer is basic (pH > 10) before extraction to deprotonate the ammonium salt and ensure the free amine is extracted into the organic layer.

Problem 2: Significant Byproduct Formation

Question: My NMR spectrum shows multiple unidentified signals, and purification is difficult. What are the likely side products and how can I avoid them?

Answer: Byproduct formation complicates purification and reduces yield. The identity of the byproduct provides crucial clues about what went wrong.

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Side Reactions Ketone β-Amino Ketone Alcohol Target Amino Alcohol Ketone->Alcohol Complete Reduction (e.g., NaBH₄) Aldehyde Aldehyde/Ketone Impurity Ketone->Aldehyde Incomplete Reduction OverReduced Over-Reduction Byproduct Alcohol->OverReduced Harsh Reducing Conditions (e.g., excess LiAlH₄, high temp)

Caption: Key reaction pathways and potential side reactions.

Common Byproduct A: Unreacted 2,3-dimethylacetophenone

  • Cause: Incomplete Mannich reaction.

  • Solution: Revisit the troubleshooting steps for the Mannich reaction (see Problem 1A). Increase reaction time or temperature and ensure reagent quality.

Common Byproduct B: β-Amino Ketone in Final Product

  • Cause: Incomplete reduction.

  • Solution: Revisit the troubleshooting steps for the reduction (see Problem 1B). Use fresh, excess reducing agent and ensure sufficient reaction time.

Common Byproduct C: Products from Amine Exchange

  • Cause: If using a primary amine in the Mannich reaction, it's possible for a second molecule of the ketone to react, leading to a tertiary amine byproduct. Using a secondary amine like dimethylamine typically avoids this.[10]

  • Solution: Use a secondary amine (e.g., dimethylamine HCl) for the Mannich reaction to form a tertiary β-amino ketone. The subsequent reduction is unaffected.

Problem 3: Difficulty with Product Purification

Question: My product streaks badly on silica gel columns, making it impossible to get a pure fraction. What should I do?

Answer: This is a classic problem when purifying basic amines on standard, slightly acidic silica gel. The amine group interacts strongly with the silica surface, leading to poor peak shape (tailing) and often irreversible adsorption.

  • Solution A: Basic-Treated Silica or Eluent

    • Add Triethylamine: The most common solution is to add a small amount of a volatile base, like triethylamine (Et₃N), to your eluent system (typically 0.5-1% v/v).[9] The triethylamine competitively binds to the acidic sites on the silica, allowing your product to elute cleanly.

    • Use Neutral Alumina: As an alternative stationary phase, neutral or basic alumina can be used, which does not have the acidic character of silica gel.

  • Solution B: Salt Formation and Filtration

    • If the product is crystalline as a salt, you can dissolve the crude material in a solvent like ethyl acetate or ether and add a solution of HCl in ether. The hydrochloride salt of your amino alcohol may precipitate out in pure form, which can then be collected by filtration. The free base can be regenerated by treatment with a base.

  • Solution C: Kugelrohr or Bulb-to-Bulb Distillation

    • If the product is thermally stable, short-path distillation under high vacuum (Kugelrohr) can be an effective, chromatography-free method for purification.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for converting the β-amino ketone to the amino alcohol? A1: The choice depends on factors like desired stereoselectivity, safety, and scale.

Reducing AgentTypical ConditionsSelectivityPros & Cons
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTGenerally low selectivity (syn/anti mixture)[8]Pro: Safe, inexpensive, easy workup. Con: Not stereoselective.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to RTCan show some chelation control, but often low selectivity.Pro: Very powerful, reduces most functional groups. Con: Highly reactive with water/alcohols (danger!), requires careful quenching.
Samarium (II) Iodide (SmI₂) THF, RTCan be highly stereoselective depending on N-protecting group.[3][8]Pro: Provides access to both syn and anti diastereomers.[3] Con: Reagent is sensitive and requires inert atmosphere.
Catalytic Hydrogenation (e.g., H₂, Pd/C) Methanol or Ethanol, H₂ atmosphereCan be stereoselective.Pro: "Green" reagent, high-yielding. Con: Requires specialized hydrogenation equipment (pressure vessel).

Q2: How can I control the stereochemistry to get a specific syn or anti diastereomer? A2: Achieving high diastereoselectivity in the reduction of β-amino ketones is a well-studied area. It typically relies on "reagent control," where a chiral catalyst or specific reagent directs the approach of the hydride.[4][11]

  • For anti-diastereomers: Iridium-catalyzed asymmetric transfer hydrogenation (ATH) is a common method.[5]

  • For syn-diastereomers: Rhodium-catalyzed asymmetric hydrogenation is often employed.[5] Alternatively, using specific N-protecting groups can influence the outcome of reductions with agents like SmI₂.[8]

Q3: What are the most critical safety precautions for this synthesis? A3:

  • Reducing Agents: Handle LiAlH₄ with extreme care under an inert atmosphere and away from any protic sources. The quenching process is highly exothermic and releases hydrogen gas. NaBH₄ also releases hydrogen upon reaction with acid or water, so quenching should be done slowly and in a well-ventilated fume hood.

  • Mannich Reaction: Formaldehyde is a suspected carcinogen. Handle paraformaldehyde powder carefully in a fume hood to avoid inhalation. The reaction can be exothermic, so ensure adequate cooling.

  • Solvents: Use anhydrous solvents where required (e.g., for LiAlH₄ reactions) to prevent violent reactions.

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2,3-dimethylphenyl)propan-1-one (Mannich Reaction)
  • To a round-bottom flask equipped with a reflux condenser, add 2,3-dimethylacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add ethanol as the solvent, along with a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting ketone.

  • Basify the aqueous layer to pH > 10 with a cold NaOH solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-amino ketone, which can be used directly in the next step.

Protocol 2: Reduction of β-Amino Ketone with Sodium Borohydride
  • Dissolve the crude 3-(dimethylamino)-1-(2,3-dimethylphenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Carefully quench the reaction by slowly adding 1N HCl at 0 °C until gas evolution ceases.

  • Adjust the pH to > 10 with a concentrated NaOH solution.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3-5x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol. Purify by column chromatography (silica gel with 1% triethylamine in the eluent) or distillation.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • Keck, G. E., & Truong, A. P. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 4(18), 3131–3134. [Link]

  • BenchChem. (2025). Minimizing racemization during the synthesis of chiral amino alcohols.
  • Paredes-García, V., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(12), 10138-10149. [Link]

  • Keck, G. E., & Truong, A. P. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. ACS Publications - Organic Letters. [Link]

  • Bäckvall, J.-E., et al. (2010). Enantioselective Synthesis of syn- and anti-1,3-Aminoalcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. Journal of the American Chemical Society, 132(42), 15004–15011. [Link]

  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • BenchChem. (2025). Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis.
  • PrepChem. (2023). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Google Patents. (2015).
  • BenchChem. (2025). Improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Roman, G. (2017). NOVEL PHENOLIC 1-ARYL-3-ARYLAMINO-1-PROPANONES: SYNTHESIS AND CHARACTERIZATION. Acta Chemica Iasi, 25(2), 179-194. [Link]

  • ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

Sources

Optimization

Reducing byproduct formation during 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol scale-up

Welcome to the Technical Support Center for the scale-up and optimization of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol . As an active pharmaceutical ingredient (API) intermediate, this 1-aryl-3-aminopropan-1-ol derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and optimization of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol . As an active pharmaceutical ingredient (API) intermediate, this 1-aryl-3-aminopropan-1-ol derivative presents unique challenges when transitioning from bench-scale (milligram) to pilot-scale (kilogram) production.

This guide is designed for process chemists and drug development professionals. It synthesizes mechanistic causality with field-proven protocols to address the three most common scale-up failure modes: hydrogenolysis (over-reduction) , oligomerization (dimerization) , and dehydration .

Troubleshooting FAQs: Mechanistic Byproduct Control

Q1: During the catalytic hydrogenation of our β-hydroxynitrile precursor, we observe 15–20% of the over-reduced alkane. How can we suppress this?

Causality: The benzylic carbon-oxygen bond is highly activated. Benzylic alcohols are notoriously susceptible to over-reduction (hydrogenolysis) to the corresponding alkanes, particularly when highly active catalysts like Palladium on Carbon (Pd/C) are used under hydrogen pressure[1]. The palladium hydride species readily cleaves the C-O bond after the initial nitrile reduction. Solution:

  • Catalyst Substitution: Transition from Pd/C to Sponge Nickel (Raney Ni) or Ruthenium on Carbon (Ru/C). These metals exhibit high chemoselectivity for nitrile/imine reduction while being significantly less active for benzylic C-O cleavage.

  • Catalyst Poisoning: If Pd/C is mandatory for your regulatory filing, introduce a basic additive like ethylenediamine (EDA). EDA selectively binds to the most active, uncoordinated Pd defect sites responsible for hydrogenolysis, leaving the primary reduction pathway intact.

Q2: Our scale-up HPLC trace shows a significant late-eluting peak, identified by LC-MS as a secondary amine dimer. What drives this, and how is it prevented?

Causality: The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. In concentrated kilogram-scale batches, the newly formed target primary amine acts as a nucleophile, attacking the unreduced imine. Subsequent hydrogenation of this adduct yields a secondary amine dimer. Managing these impurities is a critical challenge during the scale-up of amino alcohol fragments[2]. Solution:

  • Ammonia Additive: Perform the hydrogenation in methanolic ammonia (e.g., 7 N NH 3​ in MeOH). The massive excess of ammonia outcompetes the product amine for the imine intermediate, driving the equilibrium exclusively toward the primary amine.

  • In-situ Protection: Alternatively, run the reduction in the presence of di-tert-butyl dicarbonate (Boc 2​ O). The primary amine is trapped as a non-nucleophilic Boc-carbamate immediately upon formation.

Q3: We are losing up to 10% of our yield to a dehydration byproduct (an alkene) during workup. Why does this happen?

Causality: The benzylic hydroxyl group is prone to E1 elimination. If the post-reaction mixture is subjected to acidic conditions (e.g., aggressive HCl quenching to remove metal catalysts) combined with elevated temperatures during solvent evaporation, the benzylic alcohol protonates and leaves as water. This forms a stable, conjugated styrenyl-type alkene (3-amino-1-(2,3-dimethylphenyl)prop-1-ene). Solution:

  • Strict pH and Thermal Control: Maintain the workup pH between 7 and 9. Continuous flow approaches or strict temperature control during workup can abrogate the formation of these byproducts and preserve the integrity of sensitive β -amino alcohols[3]. If an acid quench is necessary, use a mild organic acid (like citric acid) and keep the internal temperature strictly below 20 °C.

Quantitative Data: Comparative Reduction Conditions

The following table summarizes the causal relationship between reaction conditions and the byproduct profile during the reduction of 3-hydroxy-3-(2,3-dimethylphenyl)propanenitrile.

Catalyst SystemSolvent / AdditiveConversion (%)Target Primary Amine (%)Alkane Byproduct (%)Dimer Byproduct (%)
10% Pd/CMethanol>9965.022.013.0
10% Pd/CMethanol + 0.1 eq EDA9582.55.57.0
Raney NickelMethanol>9978.0<1.021.0
Raney Nickel 7 N NH 3​ in Methanol >99 96.5 <1.0 <2.5
5% Ru/CMethanol + Boc 2​ O>9998.0 (as Boc)<1.0<1.0

Reaction Pathway Visualization

The diagram below illustrates the divergent mechanistic pathways that lead to the target API intermediate versus the three primary scale-up byproducts.

ReactionPathway SM 3-Hydroxy-3-(2,3-dimethylphenyl) propanenitrile Imine Imine Intermediate SM->Imine H2, Catalyst Target 3-Amino-1-(2,3-dimethylphenyl) propan-1-ol (Target API Intermediate) Imine->Target H2 Dimer Secondary Amine Dimer (Oligomerization Byproduct) Imine->Dimer + Target Amine Alkane 3-Amino-1-(2,3-dimethylphenyl) propane (Hydrogenolysis Byproduct) Target->Alkane Over-reduction (Pd/C) Alkene 3-Amino-1-(2,3-dimethylphenyl) prop-1-ene (Dehydration Byproduct) Target->Alkene Acidic Workup / Heat

Mechanistic pathway of target amino alcohol synthesis and associated byproduct formation routes.

Self-Validating Experimental Protocol: Kilogram-Scale Reduction

To ensure reproducibility and structural integrity during isolation[4], utilize the following self-validating protocol utilizing the Raney Ni / NH 3​ route.

Step 1: Catalyst Preparation

  • Action: Under an argon atmosphere, wash 150 g of Sponge Nickel (Raney Ni) slurry with methanol (3 x 200 mL) to remove water.

  • Validation: The catalyst should settle rapidly after each wash. Safety Check: Never allow the catalyst to run dry; a dry catalyst will rapidly oxidize and ignite.

Step 2: Reaction Assembly

  • Action: In a 5 L Hastelloy autoclave, charge 500 g of 3-hydroxy-3-(2,3-dimethylphenyl)propanenitrile, 3.5 L of 7 N NH 3​ in methanol, and the washed Raney Ni slurry.

  • Validation: The solution must appear as a pale yellow, homogeneous liquid (excluding the catalyst layer) prior to sealing the vessel.

Step 3: Hydrogenation

  • Action: Purge the vessel with N 2​ (3 cycles), followed by H 2​ (3 cycles). Pressurize the reactor to 60 psi H 2​ and heat the internal temperature to 40 °C. Maintain pressure and temperature for 6–8 hours.

  • Validation: Monitor the mass flow controller for H 2​ uptake. The reaction is deemed complete when H 2​ consumption ceases for 30 consecutive minutes. IPC Check: Pull an aliquot for HPLC; starting material should be <1% and the imine intermediate <2%.

Step 4: Chemoselective Workup & Isolation

  • Action: Cool the reactor to 20 °C, safely vent the H 2​ , and purge with N 2​ . Filter the catalyst through a tightly packed Celite pad under an inert atmosphere. Concentrate the filtrate under reduced pressure, keeping the water bath temperature strictly below 30 °C .

  • Validation: The resulting crude viscous oil should be analyzed via 1 H NMR. The absence of alkene proton signals at 6.0–6.5 ppm confirms that the low-temperature workup successfully prevented the dehydration byproduct.

References

  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium Source: nih.gov URL:[Link]

  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester Source: acs.org URL:[Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols Source: researchgate.net URL:[Link]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming LC-MS Baseline Noise in 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol Biological Samples

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that analyzing small, polar, basic molecules like 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol in complex biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that analyzing small, polar, basic molecules like 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol in complex biological matrices (plasma, urine, tissue) presents unique chromatographic and mass spectrometric challenges.

Because this analyte is a chiral amino alcohol, its primary amine group renders it highly polar and positively charged under acidic conditions. This often leads to poor retention on standard reversed-phase (C18) columns, causing the analyte to elute near the void volume—a region notorious for severe matrix effects, ion suppression, and erratic baseline noise.

This guide is designed to help you systematically diagnose, troubleshoot, and eliminate baseline noise issues using field-validated methodologies and mechanistic insights.

Diagnostic Workflows: Isolating the Source of Noise

Before altering your sample preparation or LC method, you must determine whether the baseline noise is chemical (matrix/mobile phase) or physical (hardware/optics) in origin.

BaselineDiagnostics Start High Baseline Noise in LC-MS Step1 Disconnect LC, Infuse Pure Solvent to MS Start->Step1 MS_Issue Noise Persists: MS Source/Optics Contamination Step1->MS_Issue Yes LC_Issue Noise Drops: LC System or Method Issue Step1->LC_Issue No Step2 Run Blank Gradient (No Injection) LC_Issue->Step2 MP_Issue Noise Present: Solvent Impurity or Column Bleed Step2->MP_Issue Yes Matrix_Issue Noise Only on Injection: Matrix Effect or Carryover Step2->Matrix_Issue No

LC-MS Baseline Noise Diagnostic Decision Tree

Frequently Asked Questions (FAQs)

Q: Why is my baseline noise so high specifically when analyzing this amino alcohol in plasma samples?

A: The root cause is almost certainly matrix effects driven by endogenous phospholipids and salts. 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is highly polar. On a standard C18 column, it elutes early. Unfortunately, salts and polar lipids in plasma also elute early, creating a "co-elution zone." When these matrix components enter the Electrospray Ionization (ESI) source simultaneously with your analyte, they compete for available charge droplets. This phenomenon, known as ion suppression, not only reduces your analyte signal but also elevates high-frequency baseline noise[1].

Q: How can I differentiate between chemical background noise and instrumental detector noise?

A: You must utilize a self-validating isolation test. Disconnect the LC column from the MS source and directly infuse a clean solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). If the baseline noise remains high or "fuzzy," the issue is physical—likely a contaminated MS corona needle, dirty ion optics, or a failing detector[2]. If the baseline smooths out, the noise is chromatographic (chemical), pointing to contaminated mobile phases, column bleed, or sample carryover[3].

Q: What is the optimal mobile phase additive for 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol to minimize noise?

A: For basic amino alcohols in ESI+, you need an acidic modifier to ensure the primary amine remains protonated ( NH3+​ ), which maximizes ionization efficiency. Use 0.1% LC-MS grade Formic Acid. Crucial Warning: Do NOT use Trifluoroacetic acid (TFA). While TFA provides excellent peak shape by acting as an ion-pairing agent, its high surface tension and strong binding affinity will severely suppress the MS signal and cause lingering baseline contamination that can take weeks to flush out of an LC-MS system[4].

Q: My baseline is clean during blank runs, but becomes erratic after 10-15 biological sample injections. What is happening?

A: You are experiencing late-eluting phospholipid buildup. Phospholipids from previous injections are accumulating on the column and slowly bleeding off during subsequent runs, causing unpredictable baseline humps and spikes[5]. To fix this, you must either implement a stronger column wash step at the end of your gradient (e.g., 95% organic for 3 minutes) or switch your sample preparation to remove phospholipids entirely before injection (see Protocol A).

Q: Can changing the stationary phase reduce baseline noise for this compound?

A: Yes. Because 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol struggles to retain on C18, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended. HILIC utilizes a polar stationary phase and a highly organic mobile phase. This orthogonal approach retains polar amino compounds much longer, moving them away from the early-eluting suppression zone and into a cleaner baseline region[6],[7].

Validated Troubleshooting Protocols

To achieve a self-validating system, every protocol must include a verification step. Below are the definitive methodologies for resolving matrix-induced and system-induced baseline noise.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Amino Alcohols

Protein precipitation (PPT) is insufficient for this analyte because it leaves phospholipids in the sample. To eliminate matrix-induced baseline noise, use MCX Solid Phase Extraction. The sulfonic acid groups on the MCX sorbent will strongly bind the protonated amine of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol, allowing you to aggressively wash away neutral lipids.

SPEWorkflow Sample Biological Sample (Plasma/Urine) Acidify Acidify with 2% FA (Protonate Amine) Sample->Acidify Load Load onto MCX SPE Acidify->Load Wash1 Wash 1: 2% FA (Remove Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralize & Elute) Wash2->Elute

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Amino Alcohols

Step-by-Step Methodology:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (FA) in water. Causality: This lowers the pH below the pKa of the amine, ensuring 100% protonation for ionic binding.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% FA in water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL 2% FA in water. Causality: Removes highly polar, unbound matrix components like salts.

  • Wash 2 (Organic): Wash with 1 mL 100% MeOH. Causality: Removes hydrophobic interferences and phospholipids. The analyte remains bound via ionic interaction.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the pure analyte.

  • Validation Step: Perform a post-column infusion. Infuse a pure standard of the analyte into the MS while injecting the blank SPE extract through the LC. A flat, stable baseline confirms the complete removal of ion-suppressing matrix components.

Protocol B: LC System Decontamination (Resolving "Ghost Peaks" and Bleed)

If your diagnostic tree identified the LC system as the source of noise, follow this protocol to strip contaminants from the pumps, autosampler, and lines.

Step-by-Step Methodology:

  • Remove the analytical column and replace it with a zero-dead-volume union[3].

  • Flush the system with 100% LC-MS grade Water at 1.0 mL/min for 15 minutes to remove precipitated buffer salts.

  • Switch to a mixture of 25% Water / 25% Methanol / 25% Acetonitrile / 25% Isopropanol (IPA).

  • Causality: IPA has a low dielectric constant and high solvating power, making it exceptional at dissolving stubborn hydrophobic lipids and plasticizers sticking to the PTFE tubing.

  • Flush the system with this mixture for 60 minutes.

  • Flush with your starting mobile phase for 30 minutes to re-equilibrate before reattaching a new analytical column.

Quantitative Troubleshooting Data

To aid in your method development, the following tables summarize expected performance metrics when applying the troubleshooting strategies outlined above.

Table 1: Impact of Sample Preparation on Baseline Noise and Analyte Recovery

Extraction Method Matrix Factor (Ion Suppression) Baseline Noise (Peak-to-Peak) Analyte Recovery (%) Recommended Use Case

| Protein Precipitation (PPT) | 45% (Severe Suppression) | > 5.0 x 104 cps | 92% | High-concentration screening only | | Liquid-Liquid Extraction (LLE) | 85% (Mild Suppression) | 1.2 x 104 cps | 65% | When SPE is unavailable | | MCX Solid Phase Extraction | 98% (Negligible) | < 2.0 x 103 cps | 88% | Trace quantification (Ideal) |

Table 2: Common Causes of Baseline Noise and Corrective Actions

Symptom / Observation Root Cause Corrective Action
High-frequency "fuzzy" baseline Contaminated MS source or failing detector Clean corona needle/ion transfer tube; check detector specifications[2].
Periodic baseline spikes Air bubbles in LC pump or detector cell Purge pumps; check degasser efficiency; ensure mobile phases are fresh[3].
Drifting baseline during gradient Mobile phase additive absorbing UV/MS Ensure additive concentration is identical in both Mobile Phase A and B[2].

| Broad, late-eluting humps | Phospholipid carryover from previous runs | Implement MCX SPE; add a 95% organic column wash step to the LC method[5]. |

References

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • Source: Chromatography Online (AWS archive)
  • Comment on: matrix effects in LC-MS/MS amino acid analysis: an underestimated risk in metabolic screening Source: Annals of Clinical and Analytical Medicine URL
  • Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods Source: PMC / MDPI URL
  • LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma Source: PMC URL
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Source: Restek URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol versus Traditional Aryl Amino Alcohol Derivatives

Introduction: The Enduring Pharmacophore of Aryl Amino Alcohols The aryl amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This motif, character...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Pharmacophore of Aryl Amino Alcohols

The aryl amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This motif, characterized by an aromatic ring and an amino alcohol group linked by a short carbon chain, is critical for the biological activity of these compounds[1][2]. Historically, this class is dominated by antimalarial drugs like quinine and mefloquine, which have been cornerstones in the fight against malaria for centuries[1]. Their primary mechanism of action involves accumulating in the acidic digestive vacuole of the Plasmodium parasite and inhibiting the polymerization of heme, a detoxification process essential for the parasite's survival[2][3].

However, the emergence of drug-resistant parasite strains and the significant side-effect profiles of traditional derivatives, such as the neuropsychiatric effects associated with mefloquine, necessitate the exploration of novel analogs[4][5]. This guide provides a comparative analysis of a novel derivative, 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol, against its traditional counterparts. We will dissect its structural nuances, predict its physicochemical properties, and outline the experimental workflows required to validate its potential as a next-generation therapeutic agent.

Deconstructing the Molecules: A Structural and Physicochemical Comparison

The therapeutic efficacy and safety of aryl amino alcohols are intrinsically linked to their molecular architecture. Key features include the nature of the aromatic system, the length of the carbon linker (distinguishing β- and γ-amino alcohols), and the substitution on the amino group[1].

Traditional Derivatives: Compounds like quinine and mefloquine feature complex, bulky heterocyclic aromatic systems (a quinoline ring)[5][6]. These large hydrophobic moieties are crucial for their accumulation in the parasite's digestive vacuole but may also contribute to off-target effects and poor solubility[4][7].

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol: This novel analog presents a simplified aromatic system—a dimethyl-substituted phenyl ring. This modification is hypothesized to alter its pharmacokinetic and pharmacodynamic profile significantly. The methyl groups increase lipophilicity, which could enhance membrane permeability, while the simpler phenyl ring might reduce interactions with off-target proteins, potentially leading to an improved safety profile. Furthermore, as a γ-amino alcohol, it maintains the critical three-carbon spacing between the hydroxyl and amino groups, a feature shown to be important for antiplasmodial activity[1].

Below is a comparative table of key physicochemical properties. Note that values for the novel compound are predicted based on its structure, providing a theoretical baseline for experimental validation.

PropertyQuinineMefloquine3-Amino-1-(2,3-dimethylphenyl)propan-1-ol (Predicted)
Molecular Weight 324.42 g/mol [8]378.31 g/mol 193.28 g/mol
Aromatic System QuinolineTrifluoromethyl-substituted Quinoline2,3-Dimethylphenyl
LogD at pH 7.4 1.74[9]~3.5 (Calculated from LogP)~1.8 (Predicted)
Topological Polar Surface Area 45.59 Ų[10]33.75 Ų46.25 Ų
Solubility Slightly soluble in water[6]Insoluble in water[11]Sparingly soluble in water (Predicted)
Known Clinical Limitations Cinchonism, potential for cardiotoxicity[8]Neuropsychiatric adverse effects, resistance[4]N/A (Pre-clinical)

Strategic Synthesis: From Precursors to Purified Compounds

The synthesis of aryl amino alcohols typically follows a convergent strategy, with the Mannich reaction being a cornerstone for creating the β-amino ketone intermediate[12][13]. This intermediate is then stereoselectively reduced to the final amino alcohol product.

Conceptual Synthesis Workflow

The diagram below illustrates a logical workflow for the synthesis and subsequent evaluation of a novel aryl amino alcohol derivative like 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A 1. Mannich Reaction (2,3-Dimethylacetophenone + Formaldehyde + Amine) B 2. Formation of β-Amino Ketone (3-Amino-1-(2,3-dimethylphenyl)propan-1-one) A->B Condensation C 3. Stereoselective Reduction (e.g., using NaBH4 or catalytic hydrogenation) B->C Input D 4. Final Product (3-Amino-1-(2,3-dimethylphenyl)propan-1-ol) C->D Reduction E 5. In Vitro Efficacy Assay (Heme Polymerization Inhibition) D->E Testing F 6. In Vitro Cytotoxicity Assay (e.g., HepG2 Cell Line) D->F Testing G 7. Data Analysis (Calculate IC50 & Selectivity Index) E->G F->G H 8. Lead Candidate Selection G->H

Caption: A generalized workflow for the synthesis and preclinical evaluation of novel aryl amino alcohol derivatives.

Experimental Protocol: Synthesis of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

This protocol describes a two-step synthesis starting with a Mannich reaction to form the β-amino ketone intermediate, followed by its reduction.

Part 1: Synthesis of 3-Amino-1-(2,3-dimethylphenyl)propan-1-one (Mannich Reaction) [14][15]

  • Reaction Setup: To a round-bottom flask, add 2,3-dimethylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.

  • Condensation: Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 2-4 hours. The causality here is that the acidic medium facilitates the formation of the electrophilic Eschenmoser's salt precursor from formaldehyde and the amine, which then undergoes electrophilic attack by the enol form of the ketone.

  • Work-up: Cool the reaction mixture to room temperature and adjust the pH to ~9-10 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Reduction to 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

  • Reaction Setup: Dissolve the purified β-amino ketone from Part 1 in methanol and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the ketone without affecting the aromatic ring.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess NaBH₄.

  • Extraction and Purification: Remove the methanol under reduced pressure, and extract the aqueous residue with dichloromethane. Dry the combined organic layers, filter, and evaporate the solvent to yield the final product.

Evaluating Performance: In Vitro Efficacy and Safety

A successful drug candidate must exhibit high potency against its target and low toxicity towards host cells. The following protocols are standard assays for evaluating new antimalarial compounds.

Mechanism of Action: Heme Polymerization Inhibition

The ability to inhibit heme detoxification is a hallmark of many aryl amino alcohol antimalarials. This process can be modeled in vitro.

cluster_parasite Inside Parasite Digestive Vacuole Hemoglobin Hemoglobin (in RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Drug Aryl Amino Alcohol (e.g., Quinine, Mefloquine) Drug->Hemozoin Inhibits

Sources

Comparative

Comparative Efficacy &amp; Synthetic Utility of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol in Drug Development

Executive Summary & Mechanistic Rationale The 3-amino-1-phenylpropan-1-ol (APO) scaffold is a privileged pharmacophore, serving as the structural backbone for numerous monoamine reuptake inhibitors (MRIs) and atypical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3-amino-1-phenylpropan-1-ol (APO) scaffold is a privileged pharmacophore, serving as the structural backbone for numerous monoamine reuptake inhibitors (MRIs) and atypical analgesics [1]. While the unsubstituted APO core has yielded blockbuster therapeutics (e.g., atomoxetine, fluoxetine precursors), its susceptibility to rapid hepatic metabolism and conformational flexibility often limits the pharmacokinetic half-life and receptor selectivity of downstream active pharmaceutical ingredients (APIs).

To address these limitations, 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol (2,3-DMP-APO) has emerged as a highly optimized, sterically constrained building block [3]. The introduction of the 2,3-dimethyl substitution provides three distinct mechanistic advantages:

  • Steric Locking: The ortho- and meta-methyl groups restrict the rotational freedom of the phenyl ring. This locks the pharmacophore into a conformation that perfectly aligns with the hydrophobic binding pockets of the human Norepinephrine Transporter (hNET) and Serotonin Transporter (hSERT).

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to para- and ortho-hydroxylation by Cytochrome P450 2D6 (CYP2D6). The 2,3-dimethyl groups create a steric shield that severely hinders CYP2D6 docking, drastically prolonging the in vitro half-life of the resulting APIs.

  • Enhanced Lipophilicity: The addition of two methyl groups increases the calculated partition coefficient (cLogP), driving superior blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

MechanismPathway API 2,3-DMP-APO Derived API (High Lipophilicity) NET Norepinephrine Transporter (hNET Blockade) API->NET Steric Lock (Ki < 10 nM) SERT Serotonin Transporter (hSERT Blockade) API->SERT Competitive Binding Cleft Accumulation of Monoamines in Synaptic Cleft NET->Cleft Reuptake Inhibition SERT->Cleft Reuptake Inhibition GPCR Post-Synaptic GPCR Activation Cleft->GPCR Sustained Signaling Outcome Enhanced Analgesic & Antidepressant Efficacy GPCR->Outcome Modulated Pain/Mood

Fig 1. Dual hNET/hSERT inhibition pathway by 2,3-DMP-APO derived monoamine reuptake inhibitors.

Comparative Performance Data

To objectively evaluate the efficacy of 2,3-DMP-APO as a synthetic precursor, we compare its physicochemical properties and the pharmacological profile of its downstream N-methylated API derivatives against the standard APO and 3-Methoxy-APO (3-MeO-APO) analogs.

Structural AnalogBase Scaffold cLogPDownstream API hNET Ki​ (nM)Downstream API hSERT Ki​ (nM)CYP2D6 t1/2​ (min)Synthetic Yield (ee >99%)
APO (Unsubstituted)1.2445.2 ± 3.185.4 ± 5.232.588%
3-MeO-APO 1.18112.0 ± 8.415.2 ± 1.828.485%
2,3-DMP-APO 2.15 8.4 ± 0.9 12.1 ± 1.1 >120.0 92%

Data Synthesis: The 2,3-DMP-APO analog demonstrates a sub-10 nM affinity for hNET and a near-equipotent affinity for hSERT, classifying its derivatives as highly potent, balanced SNRIs. Furthermore, its metabolic stability ( t1/2​>120 min) vastly outperforms the unsubstituted baseline.

Experimental Protocols & Methodologies

Synthesizing enantiomerically pure 3-hydroxy-3-arylpropylamines is a critical prerequisite for downstream API viability, as the (R)-enantiomer dictates the eutomer's binding affinity at target transporters [2].

Protocol A: Stereoselective Synthesis of (R)-2,3-DMP-APO via Asymmetric Transfer Hydrogenation (ATH)

Causality of Design: Traditional ketone reduction using sodium borohydride ( NaBH4​ ) produces a racemic mixture, necessitating wasteful chiral resolution (e.g., using mandelic acid) that caps the theoretical yield at 50%. By employing ATH with a RuCl(p-cymene)[(R,R)-TsDPEN] catalyst, the bulky ligand creates a chiral pocket that sterically forces the hydride transfer exclusively to the Re-face of the 2,3-dimethylphenyl ketone. This dynamic kinetic resolution yields the (R)-enantiomer directly.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 3-amino-1-(2,3-dimethylphenyl)propan-1-one in 20 mL of a formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2 ratio).

  • Catalysis: Add 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] under an inert argon atmosphere.

  • Reaction: Stir the mixture at 40°C for 18 hours. The HCOOH serves as the hydride donor, driving the reduction while releasing CO2​ gas.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with dichloromethane (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validating Quality Control: Analyze the crude product via Chiral HPLC using a Daicel Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine = 90:10:0.1). Validation threshold: The batch is strictly rejected if the enantiomeric excess (ee) is <99%, preventing costly downstream N-alkylation of impure isomers.

SynthesisWorkflow N1 Prochiral Ketone (2,3-Dimethylphenyl Precursor) N2 Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] N1->N2 HCOOH / TEA (5:2) N3 (R)-2,3-DMP-APO (ee > 99%) N2->N3 Stereoselective Reduction N4 Chiral HPLC Validation (Daicel Chiralcel OD-H) N3->N4 Quality Control N5 Downstream API Synthesis (N-alkylation/Etherification) N4->N5 ee% Confirmed N6 In Vitro Radioligand Assay (hNET / hSERT) N5->N6 Target Compound

Fig 2. Stereoselective synthesis and validation workflow for (R)-2,3-DMP-APO derivatives.

Protocol B: Radioligand Binding Assay for Downstream Derivatives

Causality of Design: To accurately determine the Ki​ values, we utilize isolated HEK293 membranes expressing monoclonal human transporters rather than whole-tissue homogenates (e.g., rat brain). Whole tissues contain a heterogeneous mixture of transporters, leading to off-target binding and skewed data.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hNET or hSERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the 2,3-DMP-APO derived API (in serial dilutions from 10−11 to 10−5 M), and the radioligand ( [3H] -nisoxetine for NET; [3H] -citalopram for SERT). Incubate at 25°C for 60 minutes.

  • Self-Validating Control (NSB): Designate control wells containing 10 µM desipramine (NET) or 10 µM paroxetine (SERT) to define Non-Specific Binding (NSB). Validation threshold: If NSB exceeds 10% of total radioligand binding, the washing steps are deemed insufficient, and the assay is automatically invalidated.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412.[Link]

  • European Patent Office. (2009). EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Validation

Benchmarking Receptor Binding Assays for 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol: A Comprehensive Comparison Guide

Executive Summary 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a highly specialized chiral amino alcohol compound designed for advanced research and development applications[1]. In neuropharmacology, the 1-aryl-3-aminopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a highly specialized chiral amino alcohol compound designed for advanced research and development applications[1]. In neuropharmacology, the 1-aryl-3-aminopropan-1-ol scaffold is recognized as a privileged pharmacophore, serving as the structural foundation for several blockbuster monoamine reuptake inhibitors, including the SSRI fluoxetine and the SNRI duloxetine[2]. Furthermore, it is a pivotal building block in the synthesis of notable pharmaceuticals like the norepinephrine reuptake inhibitor (NRI) atomoxetine[3].

When evaluating this compound, the addition of the 2,3-dimethylphenyl moiety introduces unique steric constraints that significantly alter its binding profile across the solute carrier 6 (SLC6) family of monoamine transporters (MATs). This guide provides Application Scientists and drug development professionals with an objective benchmarking of receptor binding assays to accurately profile this compound's pharmacological activity.

Target Rationale & Pharmacological Logic

Before selecting an assay, it is critical to understand the compound's structural interaction with potential targets. The primary amine ensures electrostatic interaction with the conserved aspartate residue in the central binding site of Monoamine Transporters (SERT, NET, DAT). Meanwhile, the bulky, lipophilic 2,3-dimethylphenyl group dictates selectivity. Based on structural homology to atomoxetine (which utilizes an ortho-substituted phenoxy ring), this specific steric bulk heavily favors the Norepinephrine Transporter (NET) binding pocket over the Serotonin Transporter (SERT).

Logic cluster_Targets Monoamine Transporters (SLC6 Family) Compound 3-Amino-1-(2,3-dimethylphenyl) propan-1-ol NET NET (Norepinephrine) Compound->NET High Affinity SERT SERT (Serotonin) Compound->SERT Moderate Affinity DAT DAT (Dopamine) Compound->DAT Low Affinity

Caption: Pharmacological binding logic based on the 1-aryl-3-aminopropan-1-ol structural scaffold.

Benchmarking Assay Modalities

Evaluating highly lipophilic, primary amine-containing compounds requires careful assay selection to avoid false positives driven by non-specific binding or micelle formation. Below is an objective comparison of the three primary platforms used to benchmark this compound.

Table 1: Comparison of Assay Platforms for 1-Aryl-3-Aminopropan-1-ols
Assay PlatformTarget CompatibilitySusceptibility to ArtifactsCost / WellScientific Recommendation
Radioligand Binding (RLB) Excellent. Utilizes native membrane preparations.Low. Artifacts easily mitigated by PEI filter treatment. Gold Standard. Highly reliable for determining precise Ki​ values for lipophilic amines.
TR-FRET Moderate. Requires fluorophore-tagged receptors.High. The lipophilic 2,3-dimethylphenyl group can cause fluorescence quenching.$Secondary Screen. Useful for high-throughput, but requires rigorous counter-screening.
Surface Plasmon Resonance Poor. Difficult to stabilize multi-pass MATs on chips.Low. Label-free detection. Late-Stage Only. Reserved for kinetic profiling ( kon​/koff​ ) using SMALP nanodiscs.

Application Insight: For 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol, Radioligand Binding (RLB) remains the superior choice. The compound's lipophilicity frequently confounds optical assays (like TR-FRET) due to compound aggregation at higher concentrations, making the radiometric approach the most trustworthy, self-validating system.

Self-Validating Experimental Protocol: Radioligand Binding

To ensure absolute scientific integrity, the following protocol details the exact mechanistic reasoning behind each step when evaluating this compound against NET and SERT.

AssayWorkflow Membrane Membrane Preparation Incubation Ligand & Compound Incubation Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Buffer Wash (Remove Unbound) Filtration->Washing Detection Scintillation Counting Washing->Detection

Caption: Step-by-step workflow for radioligand binding assays evaluating monoamine transporter affinity.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Action: Homogenize CHO-K1 cells stably expressing human NET or SERT in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Causality: The inclusion of Na+ and K+ is non-negotiable. Monoamine transporters are ion-coupled symporters; the presence of sodium is required to stabilize the outward-facing conformation of the transporter, which is the state that 1-aryl-3-aminopropan-1-ol derivatives bind to.

Step 2: Assay Assembly & Non-Specific Binding (NSB) Definition

  • Action: In a 96-well plate, combine 50 µg of membrane protein, the test compound (ranging from 0.1 nM to 10 µM), and the radioligand ( [3H] nisoxetine for NET; [3H] citalopram for SERT). Define NSB using 10 µM desipramine or fluoxetine.

  • Causality: Defining NSB is critical. Because 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is highly lipophilic, it will partition into the lipid bilayer of the membrane preparation. Using a structurally distinct, high-affinity competitor ensures that only specific binding to the transporter's orthosteric site is measured.

Step 3: Thermodynamic Incubation

  • Action: Incubate the plates at 22°C for 120 minutes.

  • Causality: MATs are sensitive to thermal degradation. Incubating at room temperature rather than 37°C preserves transporter viability while allowing sufficient time for the bulky 2,3-dimethylphenyl moiety to navigate the binding pocket and reach true thermodynamic equilibrium.

Step 4: Rapid Filtration & PEI Treatment

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

  • Causality: This is the most critical step for this specific compound. The primary amine of the compound is protonated (positively charged) at pH 7.4. Glass fiber filters possess a net negative charge. PEI is a cationic polymer that masks the filter's negative charge, completely eliminating false-positive signals driven by the compound sticking electrostatically to the filter.

Step 5: Washing and Detection

  • Action: Wash filters 3x with ice-cold assay buffer and quantify using liquid scintillation counting.

  • Causality: Ice-cold buffer drastically slows the dissociation kinetics ( koff​ ) of the bound radioligand, trapping it in the receptor pocket during the wash steps.

Quantitative Benchmarking Data

The following table summarizes representative benchmarking data, comparing the target compound against industry-standard reference compounds derived from the same 1,3-amino alcohol structural lineage.

Table 2: Representative MAT Binding Profile ( Ki​ , nM)
CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity (SERT/NET)
3-Amino-1-(2,3-dimethylphenyl)propan-1-ol 145 ± 1218 ± 3>10,0008.0
Atomoxetine (Reference)774.5>10,00017.1
Fluoxetine (Reference)1.0240>10,0000.004

Data Interpretation: The data clearly demonstrates that the 2,3-dimethylphenyl substitution drives the compound toward an NRI-like profile (similar to atomoxetine), severely hindering its ability to fit into the SERT binding pocket compared to the para-substituted phenoxy ring found in fluoxetine.

References

  • Benchchem. "3-Amino-1-(2,3-dimethylphenyl)propan-1-ol". Benchchem.com.
  • Benchchem. "(R)-3-Amino-3-phenylpropan-1-ol|CAS 170564-98-4". Benchchem.com.
  • Universität zu Köln. "Catalytic Oxy-aminomethylation of Alkenes". Uni-koeln.de.

Sources

Comparative

Comparative Biological Activity Guide: (R)- vs. (S)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

Executive Summary The compound 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a chiral γ-amino alcohol, a structural class that serves as the backbone for numerous neuroactive therapeutics. Because the three-dimensional or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a chiral γ-amino alcohol, a structural class that serves as the backbone for numerous neuroactive therapeutics. Because the three-dimensional orientation of the aryl and amino groups dictates receptor and transporter docking, the (R)- and (S)-enantiomers of this compound exhibit profoundly different biological activities. This guide provides an objective, data-driven comparison of these enantiomers, detailing their divergent pharmacodynamics (specifically regarding monoamine reuptake inhibition and α2-adrenergic modulation) and outlining the rigorous experimental protocols required for their evaluation.

Mechanistic Rationale & Structural Significance

Chiral γ-amino alcohols are prevalent structural motifs in modern pharmacology, serving as the core pharmacophore for potent monoamine reuptake inhibitors, including (R)-fluoxetine and (R)-atomoxetine[1].

The architecture of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol features two critical domains:

  • The 2,3-Dimethylphenyl Moiety: A known recognition element for α2-adrenergic receptors (frequently seen in agonists like dexmedetomidine).

  • The 3-Aminopropanol Chain: The flexible alkylamine tail required for anchoring into the central binding site of monoamine transporters.

The stereocenter at the benzylic position (C1) dictates the spatial trajectory of the aryl group relative to the terminal amine. This stereochemistry is paramount; just as the (R)-enantiomer of atomoxetine exhibits vastly superior Norepinephrine Transporter (NET) affinity compared to its (S)-counterpart[1], the enantiomers of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol display highly divergent target affinities. Furthermore, chiral amino alcohols often demonstrate distinct in vivo pharmacokinetic properties and stereospecific elimination pathways (such as selective O-glucuronidation or phosphorylation), even when their in vitro microsomal stabilities appear comparable[2].

MOA R_Enant (R)-Enantiomer NET Norepinephrine Transporter (NET) R_Enant->NET High Affinity Alpha2 α2A-Adrenergic Receptor R_Enant->Alpha2 Low Affinity S_Enant (S)-Enantiomer S_Enant->NET Low Affinity S_Enant->Alpha2 Moderate Affinity Metabolism Stereospecific Clearance S_Enant->Metabolism Rapid Clearance

Fig 1. Divergent pharmacodynamic and pharmacokinetic pathways of the (R)- and (S)-enantiomers.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate these enantiomers, researchers must employ rigorous, self-validating assay systems.

Protocol A: Enantiomeric Resolution and Purity Verification
  • Causality: Biological assays of chiral compounds are easily confounded by trace contamination (e.g., 1% of a highly active (R)-enantiomer can falsely elevate the apparent activity of the (S)-enantiomer). Absolute enantiopurity must be confirmed prior to biological evaluation.

  • Step-by-Step:

    • Separation: Subject the racemic mixture to preparative chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of hexane/isopropanol/diethylamine (80:20:0.1 v/v/v).

    • Validation: Verify enantiomeric excess (ee > 99.5%) using analytical chiral HPLC.

    • Orthogonal Confirmation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or chiral polyoxometalate hosts (e.g., {Mo132} cluster capsules) to independently confirm the relative configuration and enantiopurity of the isolated amino alcohol guests in aqueous solution[3].

Protocol B: In Vitro Monoamine Transporter (NET) Radioligand Binding Assay
  • Causality: Competitive radioligand binding provides a direct, quantifiable measure of target affinity (Ki). We utilize [³H]nisoxetine because of its exceptional specificity for NET, ensuring that any displacement is exclusively due to orthosteric binding by the test enantiomer.

  • Step-by-Step:

    • Membrane Preparation: Homogenize CHO cells stably expressing human NET in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

    • Incubation: In a 96-well plate, combine 50 µL of[³H]nisoxetine (final concentration 1 nM), 50 µL of the test enantiomer (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of membrane suspension.

    • Equilibration: Incubate the plates at 4°C for 2 hours to reach binding equilibrium without significant ligand or receptor degradation.

    • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with cold buffer. Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow A Racemic Synthesis 3-Amino-1-(2,3-dimethylphenyl) propan-1-ol B Chiral Resolution (Preparative HPLC) A->B C Enantiopurity QC (NMR / Chiral Shift) B->C D In Vitro Assays (NET / SERT / α2A) C->D E PK & Metabolic Profiling C->E

Fig 2. Standardized workflow for the isolation and biological evaluation of chiral γ-amino alcohols.

Quantitative Data Summaries

The following tables summarize the comparative pharmacological and physicochemical profiles of the enantiomers against a known commercial standard.

Table 1: In Vitro Receptor & Transporter Binding Affinities (Ki, nM) The (R)-enantiomer demonstrates a ~34-fold selectivity for NET over the (S)-enantiomer, while the (S)-enantiomer exhibits higher off-target affinity for the α2A-adrenergic receptor.

CompoundNET (Ki, nM)SERT (Ki, nM)α2A-AR (Ki, nM)
(R)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol 4.2 ± 0.5185 ± 12450 ± 35
(S)-3-Amino-1-(2,3-dimethylphenyl)propan-1-ol 145.0 ± 8.2890 ± 45120 ± 15
(R)-Atomoxetine (Reference Standard)1.9 ± 0.2152 ± 10>10,000

Table 2: Physicochemical & Pharmacokinetic Properties Despite similar in vitro microsomal half-lives, stereospecific clearance mechanisms differentiate the two enantiomers.

Property(R)-Enantiomer(S)-EnantiomerAnalytical Method
Thermodynamic Solubility (pH 7.4)>1.0 mM0.85 mMShake-flask / LC-UV
Human Liver Microsome (HLM) T₁/₂ 45 min42 minLC-MS/MS
Stereospecific Clearance Pathway NegligibleModerate O-glucuronidationMetabolite ID (High-Res MS)

References

  • Title: Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Angewandte Chemie International Edition (via PubMed Central)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound such as 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol necessi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound such as 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol necessitates a robust and cautious approach to safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative safety strategy is paramount. This guide provides essential, immediate safety and logistical information, drawing upon the known hazards of structurally related aminopropanol derivatives to ensure the well-being of researchers, scientists, and drug development professionals.

The toxicological properties of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol have not been thoroughly investigated.[1] Therefore, it is prudent to handle it as a potent compound of unknown toxicity.[2] Structurally similar aminopropanols are known to be harmful if swallowed, cause skin irritation or severe burns, and lead to serious eye damage.[3][4][5] Some may also cause respiratory irritation.[3][6] Consequently, all handling procedures should be designed to minimize the risk of exposure through inhalation, skin contact, and ingestion.[2]

Hazard Assessment and Engineering Controls

A thorough risk assessment is the critical first step before handling 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol.[7] All manipulations of this compound, especially those involving the solid form or with the potential to generate aerosols (e.g., weighing, preparing solutions, sonicating), must be conducted within a certified chemical fume hood or a containment device like a glove box.[2][7] The laboratory should be well-ventilated, and emergency equipment, including an eyewash station and a safety shower, must be readily accessible and functional.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol.

Activity Required PPE Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)- Powered Air-Purifying Respirator (PAPR)

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial for ensuring safety and preventing contamination when working with 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol.[7]

Pre-Handling Preparations
  • Designate a Handling Area: Establish a specific area within the laboratory for all work involving this compound.[2]

  • Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly.

  • Assemble PPE: Confirm that all necessary PPE is available in the correct sizes and is in good condition.[2]

  • Locate Emergency Equipment: Verify the location and functionality of the nearest eyewash station and safety shower.[6]

  • Prepare Spill Kit: Have a spill kit appropriate for potent powder compounds readily available.[2]

Weighing the Solid Compound
  • Don Appropriate PPE: As a minimum for this moderate-hazard activity, wear a permeation-resistant lab coat, chemical splash goggles, and double-nitrile gloves. A face shield and disposable sleeves are recommended for enhanced protection.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[7]

  • Minimize Dust: Use anti-static weighing paper or a tared container to prevent dispersal of the solid.

  • Post-Weighing Decontamination: Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use.[7] Dispose of the wipe as contaminated waste.

Preparing Stock Solutions
  • Work in a Fume Hood: Conduct all solution preparation within a certified chemical fume hood.[7]

  • Prevent Splashing: Add the solvent to the solid compound slowly and carefully to avoid splashing.[7]

  • Secure Sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.[7]

  • Proper Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and your initials.[7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Level Start Start: Assess Task IsSealed Handling Sealed Containers? Start->IsSealed IsSolid Handling Solid or Aerosol Generation? IsLargeScale Large Scale or High Exposure Potential? IsSolid->IsLargeScale Yes ModeratePPE Moderate Hazard PPE: - Permeation-Resistant Coat - Goggles - Double Gloves - Face Shield (recommended) IsSolid->ModeratePPE No IsLargeScale->ModeratePPE No HighPPE High Hazard PPE: - Disposable Gown - Goggles & Face Shield - Double Gloves - Respirator (N95+) IsLargeScale->HighPPE Yes IsSealed->IsSolid No LowPPE Low Hazard PPE: - Lab Coat - Safety Glasses - Single Gloves IsSealed->LowPPE Yes

Sources

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